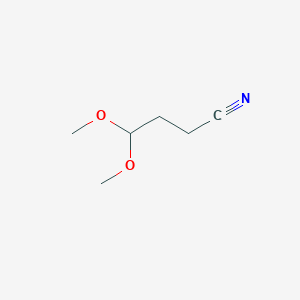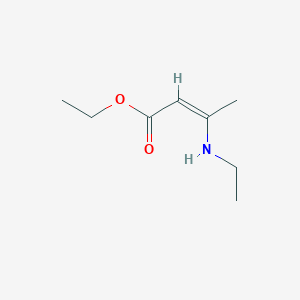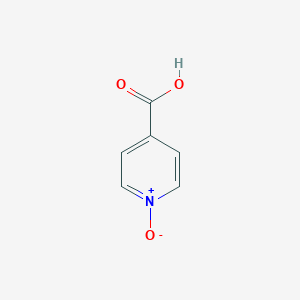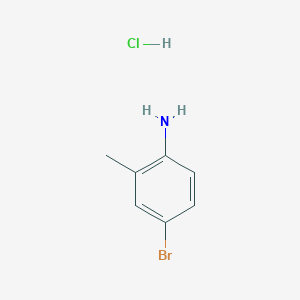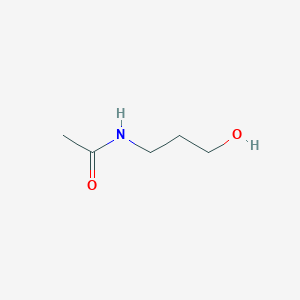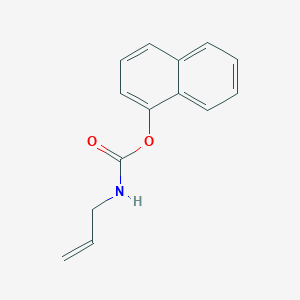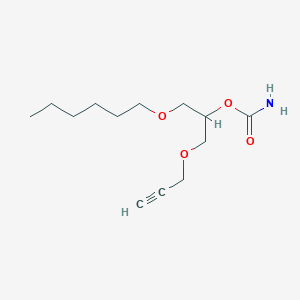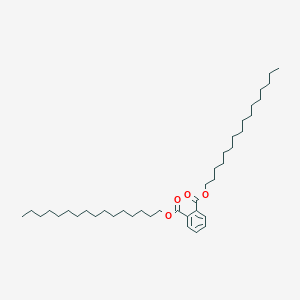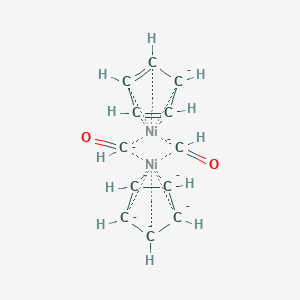
Cyclopentadienylnickel(II) carbonyl DI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentadienylnickel(II) carbonyl DI, commonly known as Ni(CO)4, is a highly toxic and reactive compound that has been widely studied in the field of organometallic chemistry. It is an air-sensitive, yellowish-orange crystalline solid that is soluble in organic solvents. This compound is known for its ability to form stable complexes with a variety of ligands, making it a valuable tool in the synthesis of novel compounds.
Mecanismo De Acción
The mechanism of action of Ni(CO)4 is complex and is still not fully understood. It is known that Ni(CO)4 is a strong electrophile and can readily react with nucleophiles such as alkenes and carbon monoxide. It is also known that Ni(CO)4 can undergo ligand exchange reactions with a variety of ligands, including phosphines and amines.
Efectos Bioquímicos Y Fisiológicos
Ni(CO)4 is highly toxic and can cause a variety of biochemical and physiological effects in humans and animals. Exposure to Ni(CO)4 can cause respiratory distress, chest pain, and headache. Prolonged exposure can lead to lung damage and even death. Ni(CO)4 is also known to be a potent inhibitor of several enzymes, including acetylcholinesterase and carbonic anhydrase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ni(CO)4 has several advantages as a reagent for laboratory experiments. It is readily available and relatively inexpensive. It is also highly reactive and can be used in a variety of reactions. However, Ni(CO)4 is highly toxic and must be handled with extreme care. It is also air-sensitive and must be stored under an inert atmosphere.
Direcciones Futuras
There are several potential future directions for research on Ni(CO)4. One area of interest is the development of new catalysts based on Ni(CO)4 for use in organic synthesis. Another area of interest is the study of the mechanism of action of Ni(CO)4 and its interactions with other compounds. Finally, there is potential for the development of new methods for the synthesis of Ni(CO)4 and related compounds.
Métodos De Síntesis
The synthesis of Ni(CO)4 is typically carried out using a two-step process. The first step involves the reaction of nickel(II) chloride with sodium cyclopentadienide to form cyclopentadienylnickel(II) chloride. The second step involves the reaction of cyclopentadienylnickel(II) chloride with carbon monoxide to form Ni(CO)4. This reaction is typically carried out under high pressure and at elevated temperatures.
Aplicaciones Científicas De Investigación
Ni(CO)4 has been extensively studied for its potential applications in the field of homogeneous catalysis. It has been shown to be an effective catalyst for a variety of reactions, including the carbonylation of alkenes, the hydroformylation of alkenes, and the hydrogenation of carbon monoxide. Ni(CO)4 has also been used as a precursor for the synthesis of a variety of novel organometallic compounds.
Propiedades
Número CAS |
12170-92-2 |
|---|---|
Nombre del producto |
Cyclopentadienylnickel(II) carbonyl DI |
Fórmula molecular |
C12H12Ni2O2-8 |
Peso molecular |
305.61 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;methanone;nickel |
InChI |
InChI=1S/2C5H5.2CHO.2Ni/c2*1-2-4-5-3-1;2*1-2;;/h2*1-5H;2*1H;;/q4*-1;; |
Clave InChI |
NTGUOCCYFOIMJJ-UHFFFAOYSA-N |
SMILES |
[CH-]=O.[CH-]=O.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ni].[Ni] |
SMILES canónico |
[CH-]=O.[CH-]=O.[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ni].[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



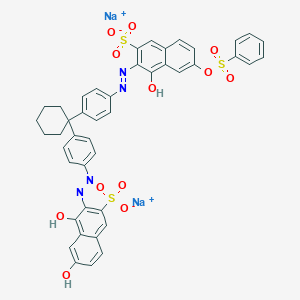
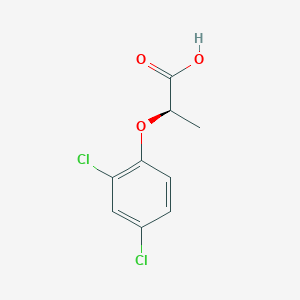
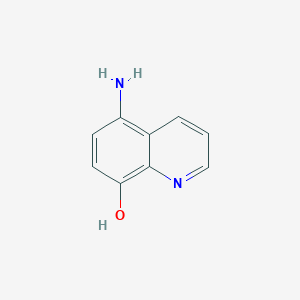
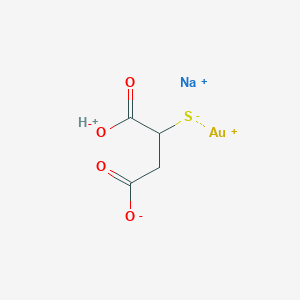

![5,7-Dichlorothiazolo[5,4-d]pyrimidine](/img/structure/B76482.png)
